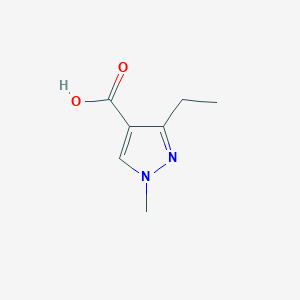
4-(Pyridin-2-ylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyridin-2-ylmethoxy)benzoic acid” is a chemical compound with the CAS Number: 50596-36-6 and a molecular weight of 229.24 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of “this compound” is C13H11NO3 . The InChI Code is 1S/C13H11NO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8H,9H2,(H,15,16) .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 408.5±25.0 °C and a predicted density of 1.274±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Coordination Polymers and Photophysical Properties
4-(Pyridin-2-ylmethoxy)benzoic acid has been used in the synthesis of lanthanide-based coordination compounds. These compounds exhibit interesting photophysical properties, including efficient light harvesting and luminescence efficiencies. For instance, terbium (Tb^3+) complexes show bright green luminescence efficiencies in solid state, highlighting potential applications in optoelectronics and luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Metal-Organic Frameworks
The compound has been integral in constructing various 3D metal–organic frameworks (MOFs). These MOFs, synthesized using hydrothermal methods, have been characterized for their unique structural topologies and photoluminescent properties. These findings suggest potential applications in areas like gas storage, catalysis, and luminescence-based sensors (Xu et al., 2009).
Hybrid Materials with Rare Earth Elements
In another study, this compound was used as an organic bridge molecule in the construction of rare earth hybrid materials. These materials exhibited high thermal stability and amorphous structure features, with strong green emission from Tb^3+ ions upon UV excitation. This suggests potential applications in the fields of photonics and advanced materials science (Zhang, Sheng, Zheng, & Zou, 2015).
Crystal Structure Analysis
The crystal structure of various compounds synthesized from this compound has been studied. These structures have contributed to a deeper understanding of molecular interactions and assembly, which is crucial for the design of new materials with specific properties (Obreza & Perdih, 2012).
Ligand Binding Modes in Enzymes
This compound has been used to investigate different binding modes in cytochrome P450 monooxygenases. This research provides insights into enzyme-substrate interactions, which are essential for drug design and understanding metabolic pathways (Podgorski et al., 2020).
Mecanismo De Acción
Mode of Action
It has been observed that the compound may interact with cytochrome p450 enzymes (cyps), which are heme-thiolate monooxygenases . These enzymes catalyze the insertion of an oxygen atom into the C-H bonds of organic molecules . The activation of dioxygen by the heme in most CYPs is aided by an acid-alcohol pair of residues located in the I-helix of the enzyme .
Análisis Bioquímico
. .
Biochemical Properties
It has been used in the synthesis of a mononuclear cobalt (II) complex, suggesting that it may interact with metal ions in biochemical reactions .
Molecular Mechanism
It has been used in the synthesis of a cobalt (II) complex, suggesting that it may bind to metal ions and potentially influence their activity .
Propiedades
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKVXGQOAAQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50596-36-6 |
Source


|
| Record name | 4-(pyridin-2-ylmethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2998122.png)
![methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2998123.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2998125.png)
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-(methylthio)benzyl)piperidine-4-carboxamide](/img/structure/B2998126.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2998131.png)


![6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2998134.png)

![methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2998137.png)


